(S)-1-(3-Bromo-5-nitrobenzyl)-N-Boc-piperidin-3-amine
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Overview
Description
(S)-1-(3-Bromo-5-nitrobenzyl)-N-Boc-piperidin-3-amine is a complex organic compound that features a piperidine ring substituted with a 3-bromo-5-nitrobenzyl group and a Boc-protected amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Bromo-5-nitrobenzyl)-N-Boc-piperidin-3-amine typically involves multiple steps:
Formation of the 3-Bromo-5-nitrobenzyl intermediate: This can be achieved by nitration of 3-bromo-benzyl alcohol, followed by protection of the hydroxyl group.
Coupling with piperidine: The intermediate is then coupled with piperidine under basic conditions to form the desired product.
Boc protection: The final step involves the protection of the amine group with a Boc (tert-butoxycarbonyl) group to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-Bromo-5-nitrobenzyl)-N-Boc-piperidin-3-amine can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles.
Reduction reactions: The nitro group can be reduced to an amine.
Deprotection reactions: The Boc group can be removed under acidic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Deprotection: Trifluoroacetic acid or hydrochloric acid.
Major Products
Substitution: Formation of various substituted benzyl derivatives.
Reduction: Conversion to the corresponding amine.
Deprotection: Formation of the free amine.
Scientific Research Applications
(S)-1-(3-Bromo-5-nitrobenzyl)-N-Boc-piperidin-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibitors or receptor ligands.
Medicine: Investigated for its potential as a pharmacological agent.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-(3-Bromo-5-nitrobenzyl)-N-Boc-piperidin-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-nitrobenzyl alcohol
- 3-Bromo-5-nitrobenzyl fluoride
- 3-Bromo-5-nitrobenzyl chloride
Uniqueness
(S)-1-(3-Bromo-5-nitrobenzyl)-N-Boc-piperidin-3-amine is unique due to the combination of its piperidine ring and the specific substitution pattern on the benzyl group. This structural uniqueness can confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C17H24BrN3O4 |
---|---|
Molecular Weight |
414.3 g/mol |
IUPAC Name |
tert-butyl N-[1-[(3-bromo-5-nitrophenyl)methyl]piperidin-3-yl]carbamate |
InChI |
InChI=1S/C17H24BrN3O4/c1-17(2,3)25-16(22)19-14-5-4-6-20(11-14)10-12-7-13(18)9-15(8-12)21(23)24/h7-9,14H,4-6,10-11H2,1-3H3,(H,19,22) |
InChI Key |
QBQXSHZAQHHOMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)CC2=CC(=CC(=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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